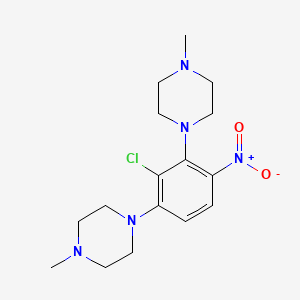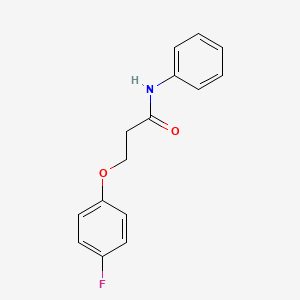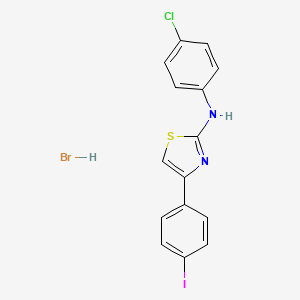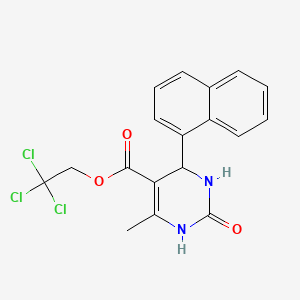![molecular formula C16H16N4O2 B5090625 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5090625.png)
2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate, also known as INDY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate has also been studied for its potential use as a fluorescent probe in bioimaging and as a ligand in metal-ion sensing.
作用机制
The mechanism of action of 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in inflammation, cancer, and bacterial growth. 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of inflammatory diseases. 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. Additionally, 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate has been shown to exhibit antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
One of the advantages of using 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate in lab experiments is its versatility. It can be used in various assays to study its effects on different pathways and enzymes. Additionally, 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate is relatively stable and can be easily synthesized and purified. However, one limitation of using 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate. One direction is the development of more efficient synthesis methods for 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate and its derivatives. Another direction is the study of 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate's potential applications in the field of bioimaging and metal-ion sensing. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate and to identify its potential therapeutic targets. Finally, the development of more soluble forms of 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate could expand its use in various lab experiments.
合成方法
The synthesis of 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate involves the reaction between 2-(1H-indazol-3-yl)acetic acid and 2-(3-pyridinyloxy)ethylamine in the presence of trifluoroacetic acid and triethylamine. The reaction yields 2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate as a white solid, which is further purified through recrystallization and characterized through various spectroscopic techniques.
属性
IUPAC Name |
2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(18-8-9-22-12-4-3-7-17-11-12)10-15-13-5-1-2-6-14(13)19-20-15/h1-7,11H,8-10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQXZLWDAFKCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(=O)NCCOC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)


![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5090599.png)


![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)
![2-(3-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5090637.png)